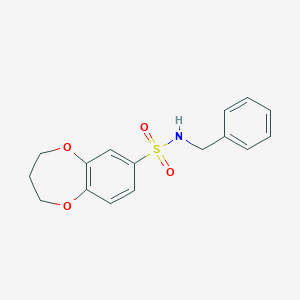

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Description

Properties

IUPAC Name |

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c18-22(19,17-12-13-5-2-1-3-6-13)14-7-8-15-16(11-14)21-10-4-9-20-15/h1-3,5-8,11,17H,4,9-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQWZPLMDFAPLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves the following steps:

Formation of the Benzodioxepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxepine ring. This can be achieved through a condensation reaction between catechol and an appropriate dihalide under basic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxepine intermediate with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Benzylation: The final step involves the benzylation of the nitrogen atom in the sulfonamide group. This can be achieved by reacting the intermediate with benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups in the molecule.

Substitution: The benzyl group or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial agent . Studies indicate that derivatives of benzodioxepine exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group enhances its antibacterial properties, making it a candidate for further development in antibiotic therapy .

Anticancer Activity

Research has shown that compounds similar to N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide possess anticancer properties . In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting that modifications to the benzodioxepine structure can lead to compounds with enhanced efficacy against tumors .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It is theorized that the benzodioxepine framework can inhibit pathways involved in inflammation, making it a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases .

Neuroprotective Properties

Emerging research suggests that this compound may exhibit neuroprotective effects , potentially offering benefits in neurodegenerative disorders like Alzheimer's disease. The ability to cross the blood-brain barrier is crucial for such applications, and studies are ongoing to assess its efficacy in neuroprotection .

Data Table: Biological Activities of N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Antitumor Activity

This compound has shown potential as an anticancer agent through various studies. Its triazaspiro structure contributes to its ability to interact with biological targets involved in tumor progression and metastasis. Preliminary results indicate significant inhibition of tumor cell proliferation in vitro .

Antimicrobial Properties

Similar to N-benzyl derivatives, this compound exhibits antimicrobial activity against several pathogenic bacteria and fungi. The incorporation of the methoxybenzyl group enhances its lipophilicity and bioavailability, which are crucial for effective antimicrobial action .

Enzyme Inhibition

Research indicates that tert-butyl 3-(4-methoxybenzyl)-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate may act as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways related to cancer and inflammation. This aspect opens avenues for drug development aimed at specific biochemical pathways .

Data Table: Biological Activities of Tert-butyl 3-(4-methoxybenzyl)-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate

Mechanism of Action

The mechanism of action of N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The benzodioxepine ring system can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

The sulfonamide nitrogen serves as a critical site for structural diversification. Key analogs include:

*Inferred formula based on benzodioxepine core (C₉H₁₀O₂) and sulfonamide-benzyl group (C₇H₇NSO₂).

Key Observations :

Functional Group Replacements on the Benzodioxepine Core

Derivatives lacking the sulfonamide group demonstrate how alternative functional groups alter properties:

Key Observations :

Comparison with Non-Benzodioxepine Sulfonamides

Hydrochlorothiazide

Hydrochlorothiazide (C₇H₈ClN₃O₄S₂, MW 297.73 g/mol) is a diuretic with a benzothiadiazine core instead of benzodioxepine . Despite structural differences, both compounds share a sulfonamide group, underscoring its role in modulating biological activity. However, the benzodioxepine ring in the target compound may confer improved metabolic stability compared to the six-membered benzothiadiazine.

Research Findings and Therapeutic Implications

- Anticancer Potential: Benzodithiazepinone analogs (e.g., 3,4-dihydro-2H-1,5,2-benzo[f]dithiazepin-3-ones) demonstrate anticancer activity, suggesting that the benzodioxepine scaffold in the target compound could be explored for similar applications .

- Binding Interactions: The sulfonamide group in analogs like C₂₄H₂₀ClNO₄S₂ is hypothesized to interact with enzymatic active sites via hydrogen bonding and π-stacking (aromatic substituents) .

Biological Activity

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide features a unique benzodioxepine ring system with a sulfonamide functional group. Its chemical formula is , and it has a molecular weight of 319.37 g/mol.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 319.37 g/mol |

| CAS Number | 18082656 |

Anticancer Properties

Recent studies have demonstrated that N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide exhibits notable anticancer activity. A library of compounds including this sulfonamide was evaluated against various pancreatic cancer cell lines. The compound showed sub-micromolar potency against PANC-1 cells, indicating its potential as a therapeutic agent for pancreatic cancer .

The mechanism by which N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide exerts its biological effects is believed to involve the inhibition of specific protein interactions and metabolic pathways. In particular, it may inhibit the S100A2-p53 protein-protein interaction, which is crucial in regulating cell death and survival pathways in cancer cells .

Other Biological Activities

Beyond its anticancer effects, this compound has shown promise in various other biological activities:

- Antimicrobial Activity : Similar sulfonamide compounds have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis .

Study on Pancreatic Cancer

A study focused on the synthesis and biological evaluation of N-benzyl sulfonamides found that several derivatives exhibited significant cytotoxicity against pancreatic cancer cell lines. The study utilized two assay techniques to evaluate the compounds' effectiveness and elucidated their mechanisms of action through in silico analysis .

Synthesis and Characterization

The synthesis of N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multi-step organic reactions. These include the formation of the benzodioxepine core followed by sulfonamide derivatization. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Q & A

Q. What are the key considerations in synthesizing N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide to ensure high yield and purity?

- Methodological Answer : Synthesis requires precise control of reaction parameters:

-

Temperature : Optimal ranges (e.g., 60–80°C for amidation) prevent side reactions .

-

pH : Neutral to slightly basic conditions stabilize intermediates .

-

Techniques : Microwave-assisted synthesis reduces reaction time vs. traditional reflux .

-

Purification : Column chromatography or recrystallization ensures purity (>95%) .

- Example Data Table :

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reflux | 80 | 12 | 65 | 92 |

| Microwave-assisted | 100 | 2 | 78 | 97 |

| Source: Adapted from sulfonamide synthesis protocols |

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirms substitution patterns (e.g., benzyl group at N-position) via / shifts .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 362.12) .

- HPLC : Assesses purity (>98% for biological assays) .

Q. What initial biological screening approaches are recommended to assess bioactivity?

- Methodological Answer :

- In vitro assays : Antimicrobial (MIC against E. coli), enzyme inhibition (e.g., COX-2), or cytotoxicity (MTT assay on cancer cell lines) .

- Dose-response curves : Establish IC values for potency comparisons .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for complex derivatives of this sulfonamide?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent polarity, catalyst loading) .

- Real-time monitoring : In-situ FTIR or HPLC tracks intermediate formation .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Orthogonal validation : Cross-check results using multiple assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Batch reproducibility : Ensure compound purity via elemental analysis and -NMR .

Q. What computational methods are used to study interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : Predict binding modes to receptors (e.g., G-protein-coupled receptors) using AutoDock Vina .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core modifications : Synthesize analogs with varied substituents (e.g., halogenation at C-7) .

- Pharmacophore mapping : Identify critical functional groups (e.g., sulfonamide moiety) via 3D-QSAR .

Q. What advanced purification techniques address challenges in isolating reaction intermediates?

- Methodological Answer :

- Prep-HPLC : Resolves stereoisomers with chiral columns .

- Crystallography : X-ray diffraction confirms regioselectivity of benzodioxepine ring .

Q. How to evaluate catalytic potential in non-pharmaceutical applications?

- Methodological Answer :

- Catalytic screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) under aerobic conditions .

- Stability studies : TGA/DSC assesses thermal degradation profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.